2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with a cyclohexylmethoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. This compound is utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the boronate ester’s role as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h10-12,15H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLNLAWNQSGDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.
Introduction of the cyclohexylmethoxy group: This step involves the reaction of the benzonitrile intermediate with cyclohexylmethanol in the presence of a suitable catalyst.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually done through a borylation reaction, where the benzonitrile intermediate is reacted with a boron reagent under specific conditions to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile core or the cyclohexylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzonitrile core, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications as a pharmaceutical intermediate due to its ability to modulate biological activity. Boron-containing compounds have been studied extensively for their roles in drug design, particularly as inhibitors of enzymes involved in disease pathways.
- Acetylcholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The incorporation of the dioxaborolane moiety may enhance the binding affinity and selectivity of these compounds towards the target enzyme .
Organic Synthesis
The presence of the boron atom allows for various synthetic transformations, making this compound valuable in organic synthesis.
- Cross-Coupling Reactions : The compound can serve as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The dioxaborolane group can facilitate the functionalization of aromatic rings, allowing for the introduction of various substituents that can modify the chemical properties of the parent compounds .
Materials Science
In materials science, boron-containing compounds are explored for their unique properties that can enhance material performance.
- Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit improved thermal stability and mechanical properties. These materials are suitable for applications in coatings, adhesives, and composites .
Case Studies
Several studies highlight the applications of similar compounds:
- Study on Acetylcholinesterase Inhibitors : Research demonstrated that compounds with dioxaborolane moieties showed significant inhibitory activity against acetylcholinesterase, with some derivatives achieving IC50 values in the low micromolar range. This suggests their potential as therapeutic agents for neurodegenerative diseases .
- Synthesis of Functionalized Aromatics : A study reported successful use of boron reagents in synthesizing functionalized aromatic compounds through cross-coupling reactions. The presence of the dioxaborolane group facilitated these transformations efficiently, leading to high yields and purities .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The cyclohexylmethoxy group can participate in hydrophobic interactions, while the dioxaborolan group can engage in boron-mediated reactions. These interactions can influence various molecular pathways, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Benzonitrile Derivatives with Pinacol Boronate Groups
Structural and Electronic Effects
- Electron-withdrawing groups (e.g., -CN, -F) enhance electrophilicity of the boronate, improving coupling efficiency. Fluorinated analogs (e.g., 3-Fluoro derivative) are particularly valuable in medicinal chemistry for metabolic stability .
Solubility and Lipophilicity :
Physical Properties and Stability
- Melting Points :
- Simple analogs like 4-(pinacol boronate)benzonitrile exhibit higher melting points (94–99°C) due to crystalline packing, whereas bulky substituents (e.g., cyclohexylmethoxy) likely reduce melting points .
- Fluorinated and chlorinated derivatives may show variable stability under hygroscopic conditions due to halogen electronegativity .
Commercial and Research Relevance
- Availability :
- Price :
- Specialty derivatives (e.g., methoxymethoxy-substituted) command higher prices (~$2,142/2.5g) due to complex synthesis , whereas simpler analogs are cost-effective for large-scale applications.
Biological Activity
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dioxaborolane moiety, which is known for its reactivity and utility in various chemical transformations. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H28BNO3. The compound contains a benzonitrile group linked to a cyclohexylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. Below is a summary of its key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 348.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 102–106 °C |
| Solubility | Soluble in acetone |
Biological Activity Overview
Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antibacterial effects. The specific biological activity of this compound has not been extensively studied; however, insights can be drawn from related compounds.
Anticancer Activity
Preliminary studies suggest that dioxaborolane derivatives may exhibit cytotoxic effects against cancer cells. For instance, compounds with similar structures have shown effectiveness against human leukemia cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanism by which dioxaborolane compounds exert their biological effects often involves the formation of reactive intermediates that can interact with cellular macromolecules. This includes the potential for thiol reactivity, which is crucial for the modulation of redox states within cells .
Case Studies
-
Cytotoxicity Assay :
A study investigated the cytotoxic effects of various dioxaborolane derivatives on murine and human leukemia cell lines. The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the boron-containing moiety could enhance or diminish activity . -
In Vivo Studies :
In vivo studies assessing the anti-tumor efficacy of related compounds in animal models showed promising results. These studies highlighted the importance of optimizing pharmacokinetic properties to improve bioavailability and therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for this compound, and what catalytic systems are typically employed?
The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A two-step procedure is common: (i) introduction of the tetramethyl-1,3,2-dioxaborolane group via borylation of a halogenated precursor, and (ii) etherification to attach the cyclohexylmethoxy moiety. Catalytic systems often use Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Cs₂CO₃ in anhydrous solvents (e.g., THF or dioxane) under inert atmospheres . Nickel-based catalysts have also been explored for analogous borylation reactions, offering alternative selectivity profiles .
Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) using synchrotron or laboratory X-ray sources. The SHELX system (e.g., SHELXL) is widely used for structure solution and refinement, particularly for small molecules. Key parameters include R-factors (<5%), bond-length accuracy (±0.01 Å), and anisotropic displacement modeling .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., boronate peaks at δ ~1.3 ppm for tetramethyl groups) and splitting from adjacent substituents.
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2220–2240 cm⁻¹.
- Mass Spectrometry (HRMS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error). Cross-validation with SC-XRD data resolves ambiguities in stereoelectronic effects .
Advanced Questions
Q. How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental observations?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the cyclohexylmethoxy group) or solvent-dependent conformational changes. Strategies include:
Q. What strategies are effective for achieving enantioselective synthesis of derivatives?
Enantioselectivity can be introduced via chiral ligands (e.g., BINAP or Josiphos) in asymmetric borylation or etherification steps. For example, Rh-catalyzed hydroboration with pinacolborane has been used to install boron groups with >90% ee. Stereochemical outcomes are monitored by chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Absolute electronegativity (χ) and hardness (η) derived from ionization potential (I) and electron affinity (A) (via χ = (I + A)/2, η = (I − A)/2) quantify charge-transfer tendencies. For example, the boronate group’s low η (~1.5 eV) facilitates transmetalation in Suzuki couplings .
Safety and Handling
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : In airtight containers under nitrogen at 0–6°C to prevent hydrolysis of the boronate ester .
Data Contradiction Analysis
Q. How should conflicting reactivity data in cross-coupling reactions be analyzed?
Contradictions (e.g., variable yields under similar conditions) may stem from trace moisture or oxygen. Systematic studies should:
- Vary Catalyst Loading : Test Pd concentrations from 1–5 mol%.
- Monitor Solvent Purity : Use freshly distilled THF or degassed toluene.
- Characterize Byproducts : LC-MS or GC-MS to identify homocoupling or protodeboronation side products .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point (°C) | 94–99 | |
| Molecular Weight (g/mol) | 277.10 | |
| Boronate B-O Bond Length (Å) | 1.36–1.38 (SC-XRD) | |
| Enantiomeric Excess (%) | Up to 94% (chiral HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
